molecular formula C34H28FeP2 B1256029 1,1`-Bis(diphenylphosphino)ferrocene

1,1`-Bis(diphenylphosphino)ferrocene

Cat. No.: B1256029
M. Wt: 554.4 g/mol
InChI Key: KZPYGQFFRCFCPP-UHFFFAOYSA-N
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Description

1,1`-Bis(diphenylphosphino)ferrocene, also known as this compound, is a useful research compound. Its molecular formula is C34H28FeP2 and its molecular weight is 554.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H28FeP2

Molecular Weight

554.4 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+)

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2

InChI Key

KZPYGQFFRCFCPP-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Synonyms

ferrite
ferrospinel
M 4125
M-4125

Origin of Product

United States

Scientific Research Applications

Applications Overview

Application AreaDescription
Catalysis Acts as a ligand in various catalytic processes, enhancing the efficiency of organic synthesis.
Material Science Utilized in developing advanced materials like conductive polymers and nanocomposites.
Organometallic Chemistry Essential in synthesizing organometallic complexes for studying reaction mechanisms.
Pharmaceutical Development Explored for potential in drug design, particularly in metal-based drugs targeting biological pathways.
Electrochemistry Used in sensors and batteries due to its favorable redox properties.

Catalysis

1,1'-Bis(diphenylphosphino)ferrocene is widely recognized for its role as a ligand in homogeneous catalysis. It enhances the efficiency of several key reactions:

  • Cross-Coupling Reactions : DPPF is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig coupling, where it facilitates the formation of carbon-carbon bonds .
  • Greener Amine Synthesis : It serves as a ligand for ruthenium-catalyzed amine synthesis from alcohols via hydrogen borrowing .

Material Science

In material science, DPPF contributes to the development of advanced materials:

  • Conductive Polymers : Its unique electronic properties allow for incorporation into conductive polymers, enhancing their electrical conductivity .
  • Nanocomposites : It is also used in creating nanocomposites that exhibit improved mechanical and thermal properties .

Organometallic Chemistry

DPPF plays a crucial role in organometallic chemistry:

  • It is used to synthesize various organometallic complexes that are vital for understanding reaction mechanisms and developing new chemical reactions .

Pharmaceutical Development

In the field of pharmaceuticals, DPPF has shown promise:

  • Metal-Based Drugs : Research indicates its potential in designing metal-based drugs that can selectively target specific biological pathways, which could lead to advancements in cancer treatment .

Electrochemistry

DPPF's redox properties are beneficial in electrochemical applications:

  • It is employed in the development of sensors and batteries where enhanced performance and stability are required .

Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions

A study demonstrated that using DPPF as a ligand significantly increased the yield of products in palladium-catalyzed cross-coupling reactions compared to other ligands. The optimized conditions achieved yields exceeding 90% for various substrates .

Case Study 2: Development of Conductive Polymers

Research on conductive polymers incorporating DPPF revealed that these materials exhibited enhanced conductivity and mechanical strength. The incorporation of DPPF facilitated better charge transport within the polymer matrix .

Q & A

Q. How is dppf utilized in the synthesis of transition metal complexes, and what characterization methods are critical for confirming their structures?

dppf is commonly employed as a bidentate ligand in coordination chemistry due to its robust electron-donating and steric properties. For example, it reacts with iron carbonyl precursors to form bioinspired hydrogenase models, as seen in [Fe₂(CO)₅(κ¹-dppfO)(µ-toluene-3,4-benzenedithiolate)] . Key characterization methods include:

  • FTIR spectroscopy to track CO ligand substitution.
  • X-ray crystallography to resolve crystal structures (e.g., bond lengths and angles in dppf-containing complexes) .
  • NMR spectroscopy (³¹P and ¹H) to confirm ligand coordination modes .

Q. What safety protocols are essential for handling dppf in laboratory settings?

dppf requires storage under an inert atmosphere (e.g., argon) at room temperature to prevent oxidation. Key precautions include:

  • Using personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
  • Avoiding dust formation during weighing; work in a fume hood .
  • Disposal via authorized hazardous waste services due to its metal content .

Advanced Research Questions

Q. How does the electronic and steric profile of dppf influence catalytic activity in cross-coupling reactions?

dppf’s strong electron-donating ability stabilizes low-oxidation-state metal centers (e.g., Pd⁰ or Ni⁰), enhancing oxidative addition in cross-coupling reactions. Its rigid ferrocene backbone provides steric bulk, favoring selective transmetalation steps. For example, PdCl₂(dppf) catalyzes Suzuki-Miyaura couplings by facilitating reductive elimination . Comparative studies with monodentate ligands (e.g., PPh₃) show dppf improves catalyst stability and turnover .

Q. What computational methods are used to analyze the electronic structure of dppf-containing complexes?

Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level are standard for modeling dppf complexes. Key analyses include:

  • Natural Bond Orbital (NBO) to quantify donor-acceptor interactions .
  • Mulliken charges to assess electron distribution at the metal center .
  • Frontier molecular orbital (FMO) analysis to predict redox behavior .

Q. How can contradictory spectroscopic data in dppf complex studies be resolved?

Discrepancies between experimental and computational data (e.g., unexpected ³¹P NMR shifts) require:

  • Variable-temperature NMR to detect dynamic processes (e.g., ligand fluxionality).
  • EPR spectroscopy to identify paramagnetic intermediates in redox-active systems .
  • Single-crystal XRD to validate structural hypotheses .

Q. What strategies optimize dppf-modified ligands for proton reduction catalysis?

dppf-based catalysts for H₂ production (e.g., mimicking [FeFe]-hydrogenase) benefit from:

  • Tuning the dithiolate bridge (e.g., toluene-3,4-benzenedithiolate) to modulate proton affinity .
  • Introducing redox-active co-ligands (e.g., CO or CN⁻) to stabilize catalytic intermediates .
  • Electrochemical studies (cyclic voltammetry) to map redox potentials and proton-coupled electron transfer steps .

Q. How does dppf’s redox behavior impact its role in electron-transfer reactions?

The ferrocene/ferrocenium redox couple in dppf enables reversible electron transfer, critical for catalytic cycles. Cyclic voltammetry in non-aqueous solvents (e.g., CH₃CN) reveals:

  • Quasi-reversible redox peaks (E₁/₂ ≈ 0 V vs. Fc/Fc⁺) .
  • Shifted potentials when coordinated to metals, indicating electronic communication between Fe and the metal center .

Q. What synthetic routes incorporate dppf into heterobimetallic complexes for material science?

dppf bridges two metal centers in heterobimetallic systems (e.g., Fe-Pd or Fe-Ni) via its phosphine donors. A common approach involves:

  • Stepwise ligand substitution : Reacting dppf with a pre-formed metal complex (e.g., [Fe₂(CO)₆(µ-dithiolate)]) followed by addition of a second metal precursor .
  • Coordination-driven self-assembly , leveraging dppf’s rigid geometry to control metal-metal distances .

Methodological Tables

Table 1. Key Spectroscopic Data for dppf Complexes

Complex³¹P NMR (ppm)IR ν(CO) (cm⁻¹)XRD Fe-P Distance (Å)
[Fe₂(CO)₅(κ¹-dppfO)]68.2, 70.51950, 18802.25–2.30
[NiCl₂(dppf)]72.1N/A2.28

Table 2. Comparison of Catalytic Performance of dppf vs. PPh₃ in Cross-Coupling

LigandReaction Yield (%)Turnover Frequency (h⁻¹)Stability (h)
dppf92450>24
PPh₃7832012

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